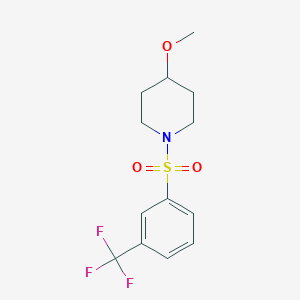

![molecular formula C20H13FN4O4 B2505320 6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one CAS No. 1105196-32-4](/img/structure/B2505320.png)

6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

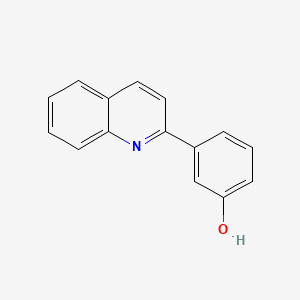

The compound "6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one" is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of multiple heterocyclic rings, including a benzodioxole, an oxadiazole, and a pyridazine moiety, which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, and subsequent reactions with various carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the reported compounds.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and heterocycles that are known to contribute to the biological activity. The benzodioxole ring is a common motif in natural products and pharmaceuticals, the oxadiazole is a five-membered heterocycle often used in drug design for its versatility and bioisosteric properties, and the pyridazine ring is a six-membered heterocycle with nitrogen atoms that can engage in hydrogen bonding and other interactions with biological targets .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. For example, the oxadiazole could participate in nucleophilic substitution reactions, and the pyridazine ring might be involved in electrophilic substitution or coordination with metal ions. The presence of a fluorophenyl group could influence the electronic properties of the molecule and affect its reactivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with heterocyclic structures typically exhibit a range of solubilities depending on the nature and position of substituents. They may also show varying degrees of stability, with the potential for tautomerism or isomerization under certain conditions. The presence of multiple aromatic systems suggests the compound may absorb UV/visible light, which could be relevant for spectroscopic detection or photochemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Derivatives

- Research has been conducted on the synthesis and characterization of novel pyrimidine derivatives, focusing on their potential as corrosion inhibitors and antioxidants. These compounds were prepared via Multicomponent Cyclocondensation Reactions (MCRs) and were subjected to various analytical techniques for structure determination. The antioxidant properties of these derivatives were investigated through in vitro tests, showcasing their capability to scavenge radicals effectively (Akbas et al., 2018).

Antimicrobial and Antitumor Activity

- A study involving the synthesis of a library of substituted 1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids revealed that these compounds exhibited good to moderate activity against various bacterial and fungal strains. Some of these synthesized compounds demonstrated better antimycobacterial agents compared to standard drugs, indicating their potential application in antimicrobial therapy (Pandya et al., 2019).

Anticancer Properties

- The synthesis of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has been explored for their antitumor activity. Among the synthesized compounds, one particular derivative showed superior inhibitory activity against cancer cell lines, suggesting the therapeutic potential of such compounds in cancer treatment (Qin et al., 2020).

Corrosion Inhibition

- Another study evaluated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. This research highlights the significance of such compounds in industrial applications, particularly in protecting metals against corrosion through the formation of protective layers on the metal surface (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O4/c21-14-4-1-12(2-5-14)20-22-18(29-24-20)10-25-19(26)8-6-15(23-25)13-3-7-16-17(9-13)28-11-27-16/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNIROVAGKAGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)